molecular formula C20H25N5O3 B12045274 N'-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B12045274
M. Wt: 383.4 g/mol
InChI Key: WULGKJDOSGTNHD-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound with the molecular formula C20H25N5O3 and a molecular weight of 383.454 g/mol This compound is notable for its unique structure, which includes a nitrophenyl group, a tetrahydroindazole ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques. This may involve the use of larger reaction vessels, automated reflux systems, and industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Chlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
  • N’-[(E)-(4-Methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Uniqueness

N’-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

5-(2-methylbutan-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C20H25N5O3/c1-4-20(2,3)14-8-9-17-16(11-14)18(23-22-17)19(26)24-21-12-13-6-5-7-15(10-13)25(27)28/h5-7,10,12,14H,4,8-9,11H2,1-3H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

WULGKJDOSGTNHD-CIAFOILYSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.